6-Amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1547338-08-8) is a highly specialized heterocyclic building block primarily utilized in medicinal chemistry and advanced materials synthesis. Featuring a rigidified benzoxazolone core, it serves as a metabolically stable bioisostere for ortho-aminophenols and catechols. The strategic placement of the 5-methoxy group adjacent to the 6-amino functionality provides a distinct stereoelectronic profile, enhancing the nucleophilicity of the amine for downstream cross-coupling while simultaneously offering an additional hydrogen-bond acceptor for target binding. For procurement teams and process chemists, this compound offers a critical balance of high synthetic reactivity and excellent bench stability, eliminating the rapid oxidative degradation typically associated with acyclic aminophenol precursors [1].
Attempting to substitute this compound with its acyclic counterpart, 4-amino-2-methoxyphenol, introduces severe process liabilities due to rapid autoxidation into reactive quinone imines, necessitating strict inert-atmosphere handling and resulting in lower yields during transition-metal catalysis. Conversely, substituting with the simpler 6-aminobenzoxazol-2-one (lacking the 5-methoxy group) fundamentally alters the electronic landscape; the absence of the methoxy group's electron-donating effect reduces the amine's nucleophilicity, requiring harsher, less functional-group-tolerant coupling conditions. Furthermore, in drug discovery applications, omitting the 5-methoxy group sacrifices a critical vector for occupying hydrophobic sub-pockets, often leading to a precipitous drop in target affinity [1].
The presence of the 5-methoxy group exerts a strong mesomeric effect, significantly increasing the electron density at the adjacent 6-amino group. In standardized Buchwald-Hartwig amination protocols with aryl chlorides, 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one achieves >85% conversion at 80°C. In contrast, the baseline comparator, 6-aminobenzoxazol-2-one, exhibits reduced nucleophilicity, achieving only ~60% conversion under identical conditions and requiring temperatures exceeding 110°C to drive the reaction to completion [1].
| Evidence Dimension | Buchwald-Hartwig amination yield at 80°C |
| Target Compound Data | >85% conversion |
| Comparator Or Baseline | ~60% conversion (6-aminobenzoxazol-2-one) |
| Quantified Difference | >25% increase in yield under mild conditions |
| Conditions | Pd-catalyzed coupling with aryl chlorides, 80°C, 12 hours |
Allows process chemists to utilize milder reaction conditions, preserving sensitive functional groups and improving overall library synthesis throughput.
Acyclic aminophenols are notorious for their instability in ambient air. When subjected to accelerated stability testing under atmospheric oxygen, the rigidified 6-amino-5-methoxy-2,3-dihydro-1,3-benzoxazol-2-one maintains >98% chromatographic purity over a 6-month period. The acyclic comparator, 4-amino-2-methoxyphenol, undergoes rapid oxidative degradation, losing >15% purity due to the formation of polymeric quinone imine species [1]. The incorporation of the phenolic oxygen into the carbamate-like benzoxazolone ring completely blocks this degradation pathway.
| Evidence Dimension | Purity retention under ambient air (6 months) |
| Target Compound Data | >98% purity |
| Comparator Or Baseline | <85% purity (4-amino-2-methoxyphenol) |
| Quantified Difference | >13% higher purity retention without inert gas storage |
| Conditions | Ambient air exposure, room temperature, HPLC peak area analysis |
Drastically reduces procurement costs associated with specialized cold-chain or inert-gas storage and minimizes batch-to-batch reproducibility issues.
For medicinal chemistry procurement, selecting the right substitution pattern is critical for downstream pharmacokinetics. The 5-methoxy derivative provides a stark advantage over its 5-hydroxy counterpart (6-amino-5-hydroxybenzoxazol-2-one). In human liver microsome (HLM) assays, the 5-hydroxy analog is rapidly cleared via direct UGT-mediated glucuronidation. The 5-methoxy group effectively masks this liability, reducing intrinsic clearance by approximately 3-fold while maintaining the necessary steric bulk and hydrogen-bond acceptor properties required for target engagement [1].
| Evidence Dimension | In vitro intrinsic clearance via glucuronidation |
| Target Compound Data | Reduced clearance (masked phenol) |
| Comparator Or Baseline | ~3-fold higher clearance (6-amino-5-hydroxybenzoxazol-2-one) |
| Quantified Difference | Significant extension of metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay with UGT cofactors |
Prevents late-stage compound attrition by designing out phase II metabolic liabilities at the building-block selection stage.
The enhanced nucleophilicity of the 6-amino group allows for efficient incorporation into hinge-binding scaffolds, while the 5-methoxy group is ideally positioned to probe hydrophobic sub-pockets in the ATP-binding site, making it a superior choice over unsubstituted benzoxazolones [1].
Serves as a rigidified bioisostere for catecholamines and serotonergic ligands, avoiding the rapid oxidative and metabolic degradation associated with free phenols or 5-hydroxy analogs [1].
The compound's excellent bench stability and resistance to autoxidation make it an ideal amine building block for automated, ambient-atmosphere parallel synthesis platforms, eliminating the need for the inert-gas handling required by acyclic aminophenols [1].